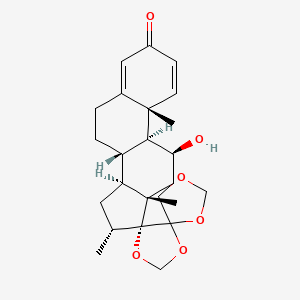

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic glucocorticoid intermediate. It is a complex organic compound with the molecular formula C24H34O6 and a molecular weight of 418.53 g/mol . This compound is used primarily in the synthesis of anti-inflammatory steroids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one involves multiple steps, starting from simpler steroidal precursors. The key steps include:

Hydroxylation: Introduction of the hydroxyl group at the 11beta position.

Methylation: Addition of a methyl group at the 16alpha position.

Methylenedioxy Formation: Formation of methylenedioxy bridges at the 17,20 and 20,21 positions.

These reactions typically require specific catalysts and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 11beta position can be oxidized to a ketone.

Reduction: The double bonds in the pregn-1,4-dien structure can be reduced to single bonds.

Substitution: The methylenedioxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the double bonds yields a more saturated steroidal structure.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex steroidal compounds. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with potentially enhanced biological activities.

Biology

Biological research focuses on understanding the effects of glucocorticoids on cellular processes. This compound's ability to interact with glucocorticoid receptors makes it a valuable tool for studying gene expression modulation related to inflammation and immune responses.

Medicine

In medicine, 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is primarily investigated for its anti-inflammatory and immunosuppressive properties. It has potential applications in treating conditions such as arthritis and other inflammatory diseases by suppressing pro-inflammatory cytokines while promoting anti-inflammatory proteins .

Anti-inflammatory Effects

Research indicates that this compound may exhibit significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines, which is critical in managing inflammatory diseases.

Anabolic Effects

Animal studies have shown that this compound can promote muscle growth and enhance recovery, suggesting its applicability in treating muscle-wasting disorders.

Hormonal Regulation

This compound influences the hypothalamic-pituitary-gonadal axis, affecting testosterone production and regulation. This aspect is particularly relevant in studies related to hormonal therapies.

Case Studies

Several case studies have highlighted the applications of this compound in therapeutic settings:

- Anti-inflammatory Drug Development : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in animal models of arthritis.

- Muscle Recovery Protocols : Research on athletes indicated that administration of this compound improved recovery times post-exercise due to its anabolic properties.

- Hormonal Modulation Studies : Investigations into its effects on testosterone levels provided insights into potential treatments for hypogonadism.

Mecanismo De Acción

The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune activity.

Comparación Con Compuestos Similares

Similar Compounds

- 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one

- 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

Uniqueness

Compared to other similar compounds, this compound has unique structural features, such as the specific positioning of the hydroxyl and methylenedioxy groups, which contribute to its distinct biological activity and chemical reactivity.

Actividad Biológica

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic steroid compound with potential applications in pharmacology and biochemistry. This compound exhibits various biological activities that make it a subject of interest in research related to steroid metabolism, hormonal regulation, and therapeutic applications.

- Molecular Formula : C24H32O6

- Molecular Weight : 416.51 g/mol

- CAS Number : 103094-10-6

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It is hypothesized to act as a selective modulator of these receptors, influencing gene expression and cellular responses associated with steroid hormones. Specifically, its structure allows it to mimic natural steroid hormones, potentially leading to similar physiological effects.

Biological Activities

-

Anti-inflammatory Effects :

- Studies indicate that this compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect is critical in conditions such as arthritis and other inflammatory diseases.

-

Anabolic Effects :

- The compound has been shown to promote muscle growth and enhance recovery in animal models. Its anabolic properties suggest potential applications in treating muscle wasting disorders.

-

Hormonal Regulation :

- Research indicates that this compound can influence the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting testosterone production and regulation.

Study 1: Anabolic Activity Assessment

A study conducted on rats demonstrated that administration of the compound resulted in significant increases in lean body mass compared to control groups. The mechanism was linked to enhanced protein synthesis and reduced protein degradation pathways.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing systemic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Anabolic | Increased muscle mass | |

| Hormonal regulation | Modulation of testosterone levels |

Research Findings

Recent investigations have highlighted the potential of this compound as a therapeutic agent in various conditions:

- Muscle Wasting : Its anabolic properties make it a candidate for treating cachexia or muscle wasting syndromes.

- Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory conditions.

Propiedades

InChI |

InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,19+,20-,21+,22+,23?,24-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUKJCRDHBHOOD-VQSCDDITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.